2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid
Overview
Description
2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid is a complex organic compound characterized by its multiple methoxy groups and amido functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid typically involves multi-step organic reactions. The initial steps often include the formation of the core structure through condensation reactions, followed by the introduction of methoxy groups via methylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products Formed
Scientific Research Applications
2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxycinnamic acid
- 3,4-Dimethoxyphenylpropionic acid
- 3,4,5-Trimethoxycinnamic acid
Uniqueness
Compared to similar compounds, 2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid stands out due to its unique combination of methoxy and amido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[(E)-3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O9/c1-14(2)22(26(31)32)28-25(30)18(10-15-8-9-17(33-3)13-19(15)34-4)27-24(29)16-11-20(35-5)23(37-7)21(12-16)36-6/h8-14,22H,1-7H3,(H,27,29)(H,28,30)(H,31,32)/b18-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDLJBVWDAVNMJ-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=C(C=C(C=C1)OC)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=C(C=C(C=C1)OC)OC)/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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